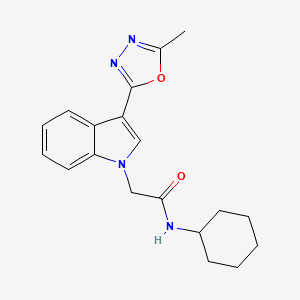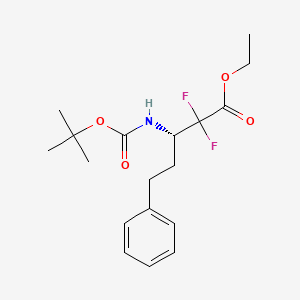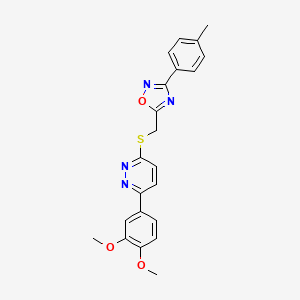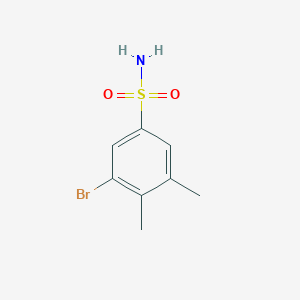
1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of “S, S’-Bis (1-phenyl-1H-tetrazol-5-yl) dithiocarbonate” involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes . The reaction yields trans-1,2-disubstituted alkenes when potassium or sodium hexamethyldisilazide is used as a base and 1,2-dimethoxyethane is used as a solvent .Molecular Structure Analysis
The molecular structure of these types of compounds can be complex. For example, the molecular formula of “1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride” is C11H15ClN6, with a molecular weight of 266.73 .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be diverse. For instance, the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes gives good yields and stereoselectivity of trans-1,2-disubstituted alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, the molecular formula of “1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride” is C11H15ClN6, with a molecular weight of 266.73 .Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
- The metabolism of Lu AA21004, a novel antidepressant, was studied using human liver microsomes and recombinant enzymes. This research highlights the enzymatic pathways involved in the oxidative metabolism of compounds similar to 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, showing the importance of CYP2D6, CYP2C9, CYP3A4/5, and other enzymes in drug metabolism (Hvenegaard et al., 2012).
Analytical Chemistry
- A method for determining L-368,899, a non-peptide oxytocin receptor antagonist, in human plasma using automated pre-column derivatization and high-performance liquid chromatography is described. This research showcases the analytical techniques applicable for the quantification of complex molecules in biological matrices (Kline et al., 1999).
Receptor Antagonism
- A new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed and characterized as A2B adenosine receptor antagonists. These findings indicate the potential therapeutic applications of piperazine derivatives in targeting specific receptors (Borrmann et al., 2009).
Synthesis and Characterization
- Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and evaluated for their in vitro antimicrobial activity, demonstrating the versatility of piperazine derivatives in synthesizing compounds with potential biological activities (Rajkumar et al., 2014).
Potential Therapeutic Uses
- The development and characterization of adenosine A2B receptor antagonists among 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines show significant selectivity and potency, suggesting the therapeutic potential of these compounds in various diseases (Borrmann et al., 2009).
- Synthesis and antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlight the potential of piperazine derivatives in cancer therapy (Mallesha et al., 2012).
Propiedades
IUPAC Name |
1-ethylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-2-23(21,22)19-10-8-18(9-11-19)12-14-15-16-17-20(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIMLSFOTUBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea](/img/structure/B2792989.png)
![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2792990.png)

![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2792993.png)
![N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2792994.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2792996.png)

![N-(cyanomethyl)-2-{[5-(diethylsulfamoyl)-2-methoxyphenyl]amino}acetamide](/img/structure/B2792999.png)
![3-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2793000.png)

![Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2793003.png)